![molecular formula C16H19N3O4S B2572082 N-([2,2'-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034251-69-7](/img/structure/B2572082.png)

N-([2,2'-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

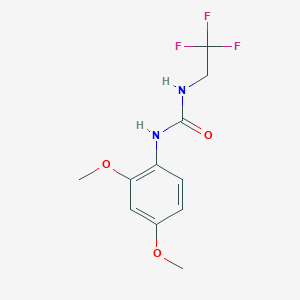

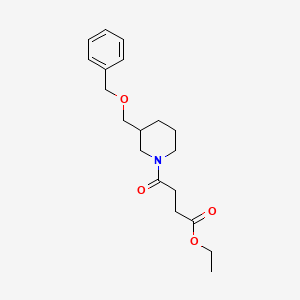

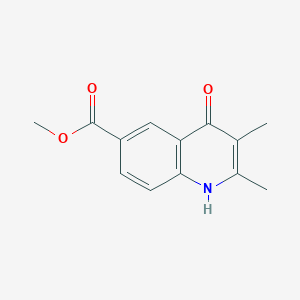

The compound “N-([2,2’-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide” is a complex organic molecule. It contains a bifuran unit, which is a type of aromatic compound containing two furan rings . It also has an imidazole ring, which is a five-membered planar ring that is present in many important biological compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The bifuran and imidazole units could potentially undergo a variety of reactions. For example, the imidazole ring can act as a nucleophile in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using a variety of techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and reactivity with common chemical reagents .Aplicaciones Científicas De Investigación

Synthesis Methodologies

Research into sulfonamides often involves the development of novel synthesis methods that can be applied to a wide range of sulfonamide compounds, including the potential for "N-([2,2'-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide". For example, one study outlines a one-pot synthesis approach for creating N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, highlighting a method that could potentially be adapted for synthesizing the compound (Rozentsveig et al., 2013). This indicates a broader applicability of sulfonamide synthesis techniques in pharmaceutical and chemical research.

Biocatalysis in Drug Metabolism

Another aspect of sulfonamide research is the exploration of biocatalysis for drug metabolism. A study exemplifies the use of microbial-based systems to produce mammalian metabolites of sulfonamide compounds, demonstrating a novel approach to studying drug metabolism and potentially improving the pharmacokinetic profiles of sulfonamide-based drugs (Zmijewski et al., 2006). This area of research could provide insights into how "this compound" is metabolized in biological systems.

Antimicrobial and Antiviral Applications

Sulfonamides have been investigated for their antimicrobial and antiviral properties. For instance, the synthesis and evaluation of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides for antiviral activity against tobacco mosaic virus suggest the potential for related compounds, including "this compound", to be utilized in combating viral infections (Chen et al., 2010).

Corrosion Inhibition

Research into sulfonamides also extends to their application in corrosion inhibition, where compounds like "this compound" could potentially serve as inhibitors to protect metals against corrosion in acidic environments. A study on related sulfonamide compounds demonstrates their effectiveness in inhibiting mild steel corrosion, offering a glimpse into industrial applications (Sappani & Karthikeyan, 2014).

Mecanismo De Acción

Mode of Action

It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

Given the complexity of biochemical networks, it is likely that the compound’s effects involve multiple pathways .

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, influencing the onset, duration, and intensity of a drug’s effect .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-([2,2’-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

N-([2,2’-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as alanine aminotransferase and glutamate synthase . These interactions are crucial for regulating the levels of glutamate, a key amino acid in cellular metabolism . The compound’s interaction with these enzymes suggests its potential role in modulating metabolic processes.

Cellular Effects

N-([2,2’-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of key signaling pathways involved in cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function . These effects highlight the compound’s potential as a modulator of cellular processes.

Molecular Mechanism

The molecular mechanism of N-([2,2’-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide involves its interactions with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . For instance, it has been observed to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underpin the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-([2,2’-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental settings .

Dosage Effects in Animal Models

The effects of N-([2,2’-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on metabolic processes and cellular function . At higher doses, it can exhibit toxic or adverse effects, such as disrupting normal cellular metabolism and causing cellular damage . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

N-([2,2’-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound has been shown to affect the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of key metabolites . These interactions highlight the compound’s role in modulating metabolic pathways and its potential impact on overall cellular metabolism.

Transport and Distribution

The transport and distribution of N-([2,2’-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, it can accumulate in specific tissues or cellular compartments, influencing its localization and activity . Understanding the transport and distribution of the compound is essential for elucidating its mechanisms of action and potential therapeutic applications.

Subcellular Localization

The subcellular localization of N-([2,2’-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize to the mitochondria, where it can influence mitochondrial function and metabolism . These localization patterns are crucial for understanding the compound’s effects on cellular processes and its potential as a therapeutic agent.

Propiedades

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-11(2)16-18-15(10-19(16)3)24(20,21)17-9-12-6-7-14(23-12)13-5-4-8-22-13/h4-8,10-11,17H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBYTKVNPHNDAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride](/img/structure/B2572000.png)

![4-Amino-4-{[4-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2572002.png)

![Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2572004.png)

![Methyl 3-[(2-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2572007.png)

![2-chloro-6-fluoro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2572008.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2572011.png)

![(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine](/img/structure/B2572017.png)

![1-(2,5-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2572019.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2572021.png)